molecular formula C13H16IN5O2 B8482388 1-(1,4-DIOXA-SPIRO[4.5]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE

1-(1,4-DIOXA-SPIRO[4.5]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE

Cat. No.: B8482388
M. Wt: 401.20 g/mol
InChI Key: GNSWZAOTVNDBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,4-Dioxaspiro[45]dec-8-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that features a unique spirocyclic structure

Properties

Molecular Formula

C13H16IN5O2

Molecular Weight

401.20 g/mol

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)-3-iodopyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C13H16IN5O2/c14-10-9-11(15)16-7-17-12(9)19(18-10)8-1-3-13(4-2-8)20-5-6-21-13/h7-8H,1-6H2,(H2,15,16,17)

InChI Key

GNSWZAOTVNDBQM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N3C4=NC=NC(=C4C(=N3)I)N)OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-DIOXA-SPIRO[45]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include cyclohexanone, ethylene glycol, and various halogenating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxaspiro[4.5]dec-8-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1-(1,4-Dioxaspiro[4.5]dec-8-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,4-DIOXA-SPIRO[4.5]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, while the iodine and pyrazolo[3,4-d]pyrimidin-4-amine moieties can participate in various chemical interactions. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,4-Dioxaspiro[4.5]dec-8-yl)piperazine hydrochloride
  • 1,4-Dioxaspiro[4.5]dec-8-ylmethanol
  • 1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxylic acid

Uniqueness

1-(1,4-Dioxaspiro[4.5]dec-8-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its combination of a spirocyclic ring with an iodine-substituted pyrazolo[3,4-d]pyrimidin-4-amine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

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